Ethyl 2-[benzyl(methyl)amino]acetate
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Overview
Description
Ethyl 2-[benzyl(methyl)amino]acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[benzyl(methyl)amino]acetate can be synthesized through the esterification of methylbenzylaminoacetic acid with ethanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methylbenzylaminoacetic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of trimethylchlorosilane with methanol at room temperature has also been reported as an efficient method for the esterification of amino acids .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[benzyl(methyl)amino]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium t-butoxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Sodium t-butoxide or other strong bases.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products
Hydrolysis: Methylbenzylaminoacetic acid and ethanol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Ethyl 2-[benzyl(methyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which methylbenzylaminoacetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-[benzyl(methyl)amino]acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, methylbenzylaminoacetic acid ethyl ester is unique due to the presence of the benzylamino group, which can impart different chemical and biological properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance applications.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical structure allows it to undergo several types of reactions, making it valuable in synthetic chemistry. Additionally, its potential biological and medicinal properties make it an interesting subject for further research.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-[benzyl(methyl)amino]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)10-13(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
QXCRMVOWILEYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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